molecular formula C14H24FNO2 B8076837 tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate

tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B8076837
M. Wt: 257.34 g/mol
InChI Key: APZGIGXJNMJTLN-UHFFFAOYSA-N
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Description

tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro center. The presence of a fluorine atom and a tert-butyl group in its structure adds to its chemical uniqueness and potential reactivity.

Preparation Methods

The synthesis of tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spiro compounds and derivatives.

Scientific Research Applications

tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is explored for its potential therapeutic properties, such as its ability to act as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in its structure can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

tert-Butyl 1-fluoro-8-azaspiro[4.5]decane-8-carboxylate can be compared with other similar spiro compounds, such as:

These compounds share a similar spiro structure but differ in the substituents attached to the spiro center

Properties

IUPAC Name

tert-butyl 4-fluoro-8-azaspiro[4.5]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO2/c1-13(2,3)18-12(17)16-9-7-14(8-10-16)6-4-5-11(14)15/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZGIGXJNMJTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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